molecular formula C9H8BrNOS B1460272 6-(2-Bromoethoxy)-benzothiazole CAS No. 1952242-41-9

6-(2-Bromoethoxy)-benzothiazole

Cat. No.: B1460272
CAS No.: 1952242-41-9
M. Wt: 258.14 g/mol
InChI Key: BWFPGSQMVSZUBA-UHFFFAOYSA-N
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Description

6-(2-Bromoethoxy)-benzothiazole is a chemical compound featuring a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities, fused to a 2-bromoethoxy functional group. This structure classifies it as a valuable synthetic intermediate for research and development purposes. The benzothiazole nucleus is a planar, bicyclic aromatic heterocycle consisting of a benzene ring fused to a thiazole, containing both nitrogen and sulfur heteroatoms. This unique structure allows derivatives to engage in diverse non-covalent interactions with biological targets, contributing to high binding affinity and specificity. The 2-bromoethoxy side chain serves as a flexible linker, providing a reactive handle for further chemical modifications. The bromine atom is particularly susceptible to nucleophilic substitution reactions, enabling researchers to readily conjugate the benzothiazole pharmacophore to other molecular entities such as amines, piperazines, or other heterocycles commonly used in drug discovery. While specific biological data for this compound is not well-documented, its structural features align with derivatives that have demonstrated a wide spectrum of pharmacological properties in research settings. Benzothiazole-based compounds have shown significant promise as anticancer agents, antimicrobials, anti-inflammatory agents, and as ligands for neurological targets such as dopamine receptors. The presence of the alkoxy linker is a common feature in many bioactive molecules designed to probe the distance between an aromatic system and a basic amine center, a pharmacophore pattern evident in developed ligands for dopaminergic receptors. This compound is presented as a high-purity building block for chemists and researchers to design and synthesize novel molecules for investigating structure-activity relationships (SAR) and developing potential probes for various biological pathways. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(2-bromoethoxy)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNOS/c10-3-4-12-7-1-2-8-9(5-7)13-6-11-8/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFPGSQMVSZUBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OCCBr)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is an indispensable tool for elucidating the precise atomic connectivity of 6-(2-Bromoethoxy)-benzothiazole. By analyzing the behavior of atomic nuclei in a magnetic field, both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments provide unambiguous evidence for the compound's structure.

The ¹H-NMR spectrum of this compound provides a proton-by-proton map of the molecule. The spectrum is characterized by distinct signals from the aromatic protons of the benzothiazole (B30560) ring system and the aliphatic protons of the bromoethoxy side chain.

The aromatic region is expected to show three distinct signals corresponding to the protons at the C4, C5, and C7 positions, along with a singlet for the proton at C2. The substitution at the C6 position influences the chemical shifts and coupling patterns of the adjacent protons. The proton at C7 typically appears as a doublet, coupled to the proton at C5. The proton at C5 would appear as a doublet of doublets, being coupled to both H4 and H7, while the H4 proton often presents as a doublet. The H2 proton on the thiazole (B1198619) ring appears as a distinct singlet further downfield.

The 2-bromoethoxy group gives rise to two signals in the aliphatic region. These signals appear as two triplets, characteristic of an ethyl group with different adjacent electronegative atoms. The methylene (B1212753) group attached to the bromine atom (-CH₂Br) is expected to be further downfield than the methylene group attached to the ether oxygen (-OCH₂-), due to the strong deshielding effect of the bromine.

Predicted ¹H-NMR Data for this compound

Chemical Shift (δ ppm) (Predicted)MultiplicityProton Assignment
~9.0SingletH-2
~8.0DoubletH-4
~7.5DoubletH-7
~7.2Doublet of DoubletsH-5
~4.4Triplet-OCH₂-
~3.8Triplet-CH₂Br

Complementing the proton data, the ¹³C-NMR spectrum reveals the electronic environment of each carbon atom in the molecule. For this compound, nine distinct signals are expected, corresponding to its nine unique carbon atoms nih.gov.

The spectrum can be divided into aromatic and aliphatic regions. The aromatic region contains seven signals: five for the benzothiazole ring carbons and two for the carbons of the fused benzene (B151609) ring. The carbon atom C6, directly bonded to the electronegative oxygen of the ethoxy group, is shifted significantly downfield compared to other aromatic carbons. Similarly, the carbons of the thiazole moiety (C2, C8, C9) have characteristic chemical shifts chemicalbook.com. The remaining carbons of the benzene ring (C4, C5, C7) appear at shifts typical for substituted benzene systems mdpi.com.

In the aliphatic region, two signals correspond to the carbons of the bromoethoxy chain. The carbon atom bonded to bromine (C-β) appears at a lower field than the carbon bonded to oxygen (C-α) due to the differing electronegativity and shielding effects of the heteroatoms docbrown.info.

Predicted ¹³C-NMR Data for this compound

Chemical Shift (δ ppm) (Predicted)Carbon Assignment
~156C-2
~155C-6
~148C-8 (C-3a)
~135C-9 (C-7a)
~125C-4
~123C-5
~107C-7
~68-OCH₂-
~28-CH₂Br

While 1D NMR provides foundational data, two-dimensional (2D) NMR techniques are employed to confirm the precise connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the two triplet signals of the bromoethoxy group, confirming the vicinal coupling between the -OCH₂- and -CH₂Br protons and establishing the integrity of the ethyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon, for example, linking the aromatic proton signals to their respective aromatic carbon signals and the aliphatic protons to their carbons in the side chain.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for confirming the substitution pattern by revealing long-range (2-3 bond) correlations. Key correlations would include a cross-peak between the protons of the -OCH₂- group and the C6 carbon of the benzothiazole ring, providing unequivocal proof of the ether linkage at this position. It also helps in assigning quaternary carbons that show no signal in an HSQC spectrum.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and FT-Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying functional groups and providing a unique "fingerprint" for the compound.

The FT-IR spectrum of this compound is defined by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds and functional groups.

Key expected absorptions include:

Aromatic C-H Stretching: Weak to medium bands appearing above 3000 cm⁻¹.

Aliphatic C-H Stretching: Medium to strong bands for the methylene groups, typically found in the 2850-2960 cm⁻¹ range.

C=N and C=C Stretching: The C=N stretching of the thiazole ring and the C=C stretching vibrations of the aromatic system produce a series of characteristic sharp bands in the 1450-1640 cm⁻¹ region researchgate.net.

C-O-C Ether Stretching: Strong, characteristic asymmetric and symmetric stretching bands are expected in the 1250-1050 cm⁻¹ region, which are indicative of the aryl-alkyl ether linkage mdpi.com.

C-Br Stretching: A band corresponding to the C-Br bond stretch is anticipated in the fingerprint region, generally between 700 and 500 cm⁻¹ researchgate.net.

Predicted FT-IR Data for this compound

Wavenumber (cm⁻¹) (Predicted)Vibration TypeFunctional Group
> 3000C-H StretchAromatic
2960 - 2850C-H StretchAliphatic (-CH₂-)
1640 - 1450C=N / C=C StretchThiazole / Aromatic Ring
1250 - 1050C-O-C StretchAryl-Alkyl Ether
700 - 500C-Br StretchBromoalkane

FT-Raman spectroscopy provides complementary information to FT-IR, as the selection rules for Raman activity differ. Vibrations that are weak in IR may be strong in Raman, and vice-versa.

For this compound, the Raman spectrum would be particularly useful for observing:

Aromatic Ring Vibrations: The symmetric "breathing" modes of the benzothiazole ring system, which are often strong in Raman spectra, provide a clear fingerprint for the heterocyclic core researchgate.net.

C-S Stretching: The carbon-sulfur bonds within the thiazole ring are expected to produce noticeable Raman signals researchgate.net.

Symmetric and Non-polar Bonds: Generally, more symmetric and less polar bonds give rise to stronger Raman signals. Therefore, the C-C backbone of the aromatic system and the C-S bonds are well-defined. The C=N and C=C stretching vibrations are also active in Raman and complement the data from IR spectroscopy researchgate.netresearchgate.net.

Predicted FT-Raman Data for this compound

Wavenumber (cm⁻¹) (Predicted)Vibration TypeFunctional Group
> 3000C-H StretchAromatic
2960 - 2850C-H StretchAliphatic (-CH₂-)
1620 - 1550Ring StretchAromatic / Thiazole
~1000Symmetric Ring BreathingBenzothiazole
700 - 600C-S StretchThiazole

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns. For this compound, the molecular formula is C₉H₈BrNOS. nih.gov

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the mass of the entire molecule. A key characteristic feature would be the isotopic pattern for bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively). wpmucdn.com This results in two molecular ion peaks of almost equal intensity: the M⁺ peak and an M+2 peak, which is highly indicative of the presence of a single bromine atom in the molecule. wpmucdn.com

The molecular weight of this compound is 258.14 g/mol . nih.gov The fragmentation of the molecular ion is influenced by the structure, particularly the ether linkage and the bromoethyl group. Common fragmentation pathways for ethers include cleavage of the carbon-oxygen bond and alpha-cleavage. libretexts.orglibretexts.org The aromatic benzothiazole ring provides a stable core that would likely appear as a prominent fragment.

Predicted fragmentation patterns include:

Loss of the bromoethyl radical (•CH₂CH₂Br): This would lead to a fragment corresponding to the 6-hydroxybenzothiazole (B183329) cation.

Cleavage of the C-Br bond: Loss of a bromine radical (•Br) would yield a large fragment.

Alpha-cleavage at the ether oxygen: Cleavage of the O-CH₂ bond would result in a benzothiazole-6-oxy radical and a bromoethyl cation.

Formation of the benzothiazole cation: Fragmentation could lead to the formation of the stable benzothiazole ring system as a charged fragment. nist.gov

Table 1: Predicted Mass Spectrometry Fragments for this compound

Fragment Description Proposed Formula Mass/Charge (m/z)
Molecular Ion [C₉H₈BrNOS]⁺ 257 / 259
Loss of Bromine radical (•Br) [C₉H₈NOS]⁺ 178
Loss of Ethylene (C₂H₄) [C₇H₆BrNOS]⁺ 231 / 233
Benzothiazol-6-oxy cation [C₇H₄NOS]⁺ 150

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transition Characterization

Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The benzothiazole ring system is an aromatic chromophore that exhibits characteristic π→π* transitions.

While specific experimental UV-Vis data for this compound is not widely published, the absorption spectrum can be predicted based on the parent benzothiazole structure and related derivatives. The UV spectrum of benzothiazole itself shows absorption maxima corresponding to its electronic transitions. nist.gov Other benzothiazole derivatives, such as 2-mercaptobenzothiazole (B37678), typically exhibit two main absorption bands in the range of 230-320 nm. hereon.de The presence of the ethoxy substituent at the 6-position may cause a slight bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to the unsubstituted parent compound, depending on its electronic influence on the aromatic system.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species Analysis

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique used exclusively for the detection and characterization of chemical species that have unpaired electrons, known as paramagnetic species. taylorfrancis.com

In its ground state, this compound is a diamagnetic molecule with all electrons paired. Therefore, it would not produce an ESR signal and is considered "ESR silent." However, ESR spectroscopy would be an invaluable tool if the compound were converted into a paramagnetic species. taylorfrancis.com Such a conversion could occur through chemical or electrochemical oxidation or reduction, leading to the formation of a radical cation or radical anion. This technique could also be used in studies where this compound might be involved in reactions that generate other radical intermediates, potentially acting as a spin trap to form a stable radical adduct. researchgate.net

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the atomic and molecular structure of a crystalline material. By analyzing the diffraction pattern of X-rays scattered by the electron clouds of the atoms in a crystal, one can determine the precise three-dimensional arrangement of those atoms.

For an unambiguous determination of the molecular structure, single-crystal X-ray diffraction is the gold standard. This technique requires a well-ordered single crystal of the compound. The analysis of the diffraction data allows for the determination of the unit cell dimensions (the fundamental repeating block of the crystal), the space group (the symmetry of the crystal), and the precise coordinates of every atom in the molecule.

This provides definitive information on:

Absolute Structure: The exact connectivity of all atoms.

Conformational Analysis: The spatial orientation of the bromoethoxy side chain relative to the benzothiazole ring system, including key torsion angles.

Intermolecular Interactions: Details of how molecules pack together in the crystal lattice, including any hydrogen bonding or other non-covalent interactions.

Although a specific crystal structure for this compound is not available in the surveyed literature, this method would provide the most complete structural picture of the compound in the solid state. aps.org

Powder X-ray Diffraction (PXRD) is a rapid, non-destructive technique used to analyze polycrystalline materials. Instead of a single crystal, a fine powder of the material is used, which contains thousands of tiny crystallites in random orientations. The resulting diffraction pattern, or diffractogram, is a plot of diffracted X-ray intensity versus the diffraction angle (2θ).

This pattern serves as a unique "fingerprint" for a specific crystalline phase. researchgate.net For this compound, PXRD would be used to:

Identify the crystalline phase of a synthesized batch by comparing its pattern to a known standard.

Assess the purity of a sample, as different crystalline phases or impurities would produce additional peaks in the diffractogram.

Monitor phase transitions that may occur under different conditions, such as changes in temperature or pressure.

Elemental Microanalysis for Stoichiometric Composition Verification

Elemental microanalysis is a fundamental analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimental results are then compared to the theoretical values calculated from the molecular formula to confirm the compound's purity and stoichiometric composition.

For this compound, with the molecular formula C₉H₈BrNOS, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements and its total molecular weight of 258.14 g/mol . nih.gov Verification of the bromine content would typically require a separate analytical method, such as titration or ion chromatography after combustion.

Table 2: Theoretical Elemental Composition of this compound (C₉H₈BrNOS)

Element Symbol Atomic Weight ( g/mol ) % Composition
Carbon C 12.011 41.87%
Hydrogen H 1.008 3.12%
Bromine Br 79.904 30.95%
Nitrogen N 14.007 5.43%
Oxygen O 15.999 6.20%
Sulfur S 32.06 12.43%

| Total | | | 100.00% |

Table 3: List of Chemical Compounds

Compound Name
This compound
2-Bromo-6-methoxybenzothiazole
Benzothiazole
2-Mercaptobenzothiazole
6-Hydroxybenzothiazole
Carbon
Hydrogen
Nitrogen
Sulfur
Bromine

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry) for Thermal Stability Assessment

The thermal stability of a compound is a critical parameter, providing insights into its behavior at elevated temperatures. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in this assessment. However, a review of publicly accessible scientific literature and chemical databases indicates a lack of specific experimental data on the thermal analysis of this compound. The following sections describe the principles of these analytical methods and the nature of the data they would provide, were such studies available.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a technique where the mass of a sample is monitored over time as the temperature changes. This method is primarily used to determine the thermal stability and composition of materials. A TGA curve plots the percentage of mass loss against temperature. The onset temperature of decomposition and the temperature at which maximum mass loss occurs are key indicators of a compound's thermal stability.

For a hypothetical analysis of this compound, a TGA experiment would reveal the temperature at which the compound begins to degrade. The resulting data would be presented in a table detailing the stages of mass loss and their corresponding temperature ranges.

Hypothetical TGA Data for this compound

Parameter Description Hypothetical Value
Onset of Decomposition (Tonset) The temperature at which significant mass loss begins. Not Available
Temperature of Maximum Decomposition Rate (Tmax) The temperature at which the rate of mass loss is highest. Not Available

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC can detect physical transformations, such as melting (endothermic process) and crystallization (exothermic process), as well as chemical reactions like decomposition.

A DSC thermogram for this compound would show peaks corresponding to these thermal events. An endothermic peak would typically indicate the melting point of the compound, providing information about its purity and crystalline structure. Exothermic peaks could signify decomposition or other chemical transformations.

Hypothetical DSC Data for this compound

Thermal Event Description Hypothetical Temperature (°C)
Melting Point (Tm) The temperature at which the compound transitions from a solid to a liquid state. Not Available

In the absence of experimental data, the precise thermal behavior of this compound remains uncharacterized. The application of TGA and DSC would be essential to establish a comprehensive thermal profile, which is crucial for determining its suitability in various applications, particularly those involving elevated temperatures.

Chemical Reactivity and Derivatization Strategies of 6 2 Bromoethoxy Benzothiazole

Nucleophilic Substitution Reactions Involving the Bromoethoxy Moiety

The presence of a primary alkyl bromide in the 2-bromoethoxy group makes this part of the molecule highly susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, significantly diversifying the molecular structure for various applications.

Replacement of Bromine with Other Nucleophiles

The bromine atom, being a good leaving group, can be readily displaced by a variety of nucleophiles. gatech.edu This classic SN2 reaction pathway is a fundamental strategy for elaborating the 6-(2-bromoethoxy)-benzothiazole scaffold. For instance, reaction with amines, thiols, or alkoxides can introduce new side chains with different properties.

A notable example involves the reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol, where the thiolate anion acts as a nucleophile. mdpi.com While this reaction involves a different benzothiazole (B30560) derivative, the principle of nucleophilic attack by a sulfur-containing nucleophile is directly applicable to the bromoethoxy moiety of the title compound. Such reactions can lead to the formation of new C-S, C-N, or C-O bonds, yielding a diverse library of derivatives.

NucleophileProduct TypePotential Functional Group
Amines (R-NH2)Aminoethoxy-benzothiazolesSecondary or tertiary amines
Thiols (R-SH)Thioethoxy-benzothiazolesThioethers
Alkoxides (R-O⁻)Dialkoxyether-benzothiazolesEthers
Azides (N3⁻)Azidoethoxy-benzothiazolesAzides (precursors to amines)
Cyanides (CN⁻)Cyanoethoxy-benzothiazolesNitriles

Intramolecular Cyclization via the Bromoethoxy Group

The bromoethoxy group can also participate in intramolecular cyclization reactions, leading to the formation of new heterocyclic rings fused to the benzothiazole system. This strategy is a powerful tool for constructing more complex polycyclic architectures. The specific conditions and the nature of the reacting partner on the benzothiazole ring will dictate the outcome of the cyclization. For example, if a nucleophilic group is present at the C-7 or C-5 position of the benzothiazole ring, an intramolecular cyclization could be triggered, leading to the formation of a new five or six-membered ring. The synthesis of various benzothiazole derivatives often involves cyclization as a key step. indexcopernicus.comjsynthchem.comresearchgate.net

Functionalization of the Benzothiazole Ring System

The benzothiazole ring itself is a privileged scaffold in medicinal chemistry and can be further modified to fine-tune the biological or material properties of the molecule. mdpi.comnih.gov The presence of the electron-donating 6-ethoxy group influences the reactivity and regioselectivity of these transformations.

Electrophilic Aromatic Substitution Reactions

The benzothiazole ring is an aromatic system and can undergo electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The alkoxy group at the C-6 position is an activating group, directing incoming electrophiles primarily to the ortho and para positions. lkouniv.ac.inmasterorganicchemistry.com In the case of this compound, the positions most susceptible to electrophilic attack would be C-5 and C-7.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comlibretexts.org

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst. masterorganicchemistry.comlibretexts.org

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. masterorganicchemistry.comlibretexts.org

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, though these reactions can sometimes be limited by the reactivity of the benzothiazole ring. masterorganicchemistry.comlibretexts.org

The specific conditions for these reactions would need to be carefully optimized to achieve the desired regioselectivity and avoid unwanted side reactions.

Metal-Catalyzed Coupling Reactions for Further Derivatization

Modern organic synthesis heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The benzothiazole core can be functionalized using these powerful methods. mdpi.comuni-muenchen.de

Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are particularly useful. mdpi.com For these reactions to occur, a halide or a triflate group is typically required on the benzothiazole ring. While the parent this compound does not possess such a group on the aromatic ring, it could be introduced via electrophilic halogenation as described above. For example, bromination at the C-2 or C-7 position would furnish a suitable substrate for subsequent cross-coupling reactions.

Nickel-catalyzed couplings have also emerged as a cost-effective alternative to palladium for the synthesis of 2-aryl-benzothiazoles. dntb.gov.uaresearchgate.net These reactions often involve the coupling of benzothiazoles with aryl sulfamates or other partners.

Coupling ReactionCatalystReactantsBond Formed
Suzuki CouplingPalladiumAryl/vinyl boronic acid/esterC-C
Heck CouplingPalladiumAlkeneC-C
Sonogashira CouplingPalladium/CopperTerminal alkyneC-C
Buchwald-Hartwig AminationPalladiumAmineC-N
Nickel-Catalyzed CouplingNickelAryl sulfamateC-C

Derivatization at C-2 and C-6 Positions of the Benzothiazole Core

The C-2 and C-6 positions of the benzothiazole ring are of particular interest for derivatization, as substitutions at these positions have been shown to significantly influence the biological activity of benzothiazole-containing compounds. researchgate.net

The C-2 position of the benzothiazole ring is known to be reactive. For instance, direct C-H activation at the C-2 position allows for the introduction of various aryl or heteroaryl groups through palladium-catalyzed cross-dehydrogenative coupling (CDC) reactions. rsc.org This approach avoids the need for pre-functionalization of the benzothiazole ring.

The C-6 position is already functionalized with the bromoethoxy group. However, the ether linkage can potentially be cleaved to yield the corresponding 6-hydroxybenzothiazole (B183329). This phenol (B47542) derivative can then be used in a variety of reactions, such as Williamson ether synthesis to introduce different alkoxy groups, or converted to a triflate for use in cross-coupling reactions.

Formation of Coordination Complexes with Transition Metals Utilizing the Benzothiazole Scaffold

The benzothiazole core of this compound is a well-established ligand for forming coordination complexes with a variety of transition metals. libretexts.orgnih.gov The nitrogen atom in the thiazole (B1198619) ring possesses a lone pair of electrons, making it a primary site for coordination to metal centers. While research specifically detailing the coordination complexes of this compound is not extensively documented, the behavior of similarly substituted benzothiazoles provides significant insight into its potential.

Studies on various benzothiazole derivatives show they form stable complexes with transition metals such as iron (Fe), cobalt (Co), nickel (Ni), copper (Cu), zinc (Zn), cadmium (Cd), mercury (Hg), and iridium (Ir). jocpr.comcore.ac.uknih.gov The formation of these complexes typically involves reacting the benzothiazole ligand with a metal salt, often a halide or acetate (B1210297), in a suitable solvent like ethanol (B145695) or acetone, sometimes under reflux conditions. jocpr.comcore.ac.uk

The nature of substituents on the benzothiazole ring can influence the stoichiometry and stereochemistry of the resulting metal complexes. core.ac.uk For instance, complexes with general formulas ML₂X₂ and ML₄X₂ (where M is the metal ion, L is the benzothiazole ligand, and X is an anion like I⁻, NCS⁻, or OAc⁻) have been reported for ligands such as 6-methyl-2-aminobenzothiazole. core.ac.uk These complexes can adopt various geometries, including square planar, tetrahedral, and octahedral, depending on the metal's coordination number and the ligands involved. libretexts.orgcore.ac.uk

In the case of this compound, coordination is expected to occur primarily through the thiazole nitrogen. The ether oxygen in the bromoethoxy side chain is generally a weaker Lewis base and less likely to participate in coordination, although its electronic influence on the benzothiazole ring system is present. The bromo-substituted phenylbenzothiazole ligands have been used to synthesize iridium(III) organometallic chromophores, highlighting the utility of halogenated benzothiazoles in creating functional metal complexes. nih.gov

The table below summarizes the types of coordination complexes formed with various substituted benzothiazole ligands, which can be considered analogous to this compound.

Metal IonAnalogous Benzothiazole LigandComplex Type/GeometryReference
Fe(II), Co(II), Ni(II)4-bromo-2-hydrazino-6-methyl benzothiazoleMetal chelates jocpr.com
Cu(II), Ni(II), Co(II)6-methyl-2-aminobenzothiazoleML₂X₂, ML₄X₂ (Square planar, Tetrahedral, Octahedral) core.ac.uk
Zn(II), Cd(II), Hg(II)6-methyl-2-aminobenzothiazoleML₂X₂, ML₄X₂ (Tetrahedral, Octahedral) core.ac.uk
Zn(II), Cu(II)Benzothiazole Schiff basesCoordination via imine nitrogen and thiazole nitrogen srce.hr
Ir(III)Bromo-substituted phenylbenzothiazole[Ir(pbt)₂(acac)] (Cyclometalated complexes) nih.gov

General Derivatization Methods for Analytical and Synthetic Purposes

The structure of this compound offers two primary sites for derivatization: the reactive alkyl bromide on the ethoxy side chain and the benzothiazole ring itself. These derivatization strategies are crucial for synthesizing new compounds for various applications, including the development of novel therapeutic agents and materials. nih.govfrontiersin.org

Reactions involving the 2-Bromoethoxy Group:

The terminal bromine atom on the ethoxy chain is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups. Common nucleophiles can displace the bromide to form new C-O, C-N, C-S, or C-C bonds. For example, reaction with amines would yield aminoethoxy derivatives, while reaction with thiols would produce thioethers. This pathway is a straightforward method to link the benzothiazole core to other molecules or functional moieties.

Derivatization of the Benzothiazole Scaffold:

The benzothiazole ring system can also be functionalized, although this may require more specific reaction conditions.

Substitution at the 2-position: The hydrogen at the 2-position of the benzothiazole ring can be substituted. For instance, condensation reactions with aldehydes can lead to the formation of Schiff bases if an amino group is first introduced at the 2-position. nih.gov

Synthesis of Thioether Derivatives: The benzothiazole scaffold can be used to synthesize thioether derivatives. For example, 2-mercaptobenzothiazole (B37678) derivatives can be synthesized and further reacted to create more complex molecules. derpharmachemica.com

Formation of Amide Derivatives: If an amino group is present on the ring, it can be acylated. For example, 2-amino-6-chlorobenzothiazole (B160215) can react with acyl chlorides to form amide derivatives. frontiersin.org While the target compound does not have an amino group, this highlights a common derivatization strategy for related compounds.

The table below outlines general derivatization methods applicable to the benzothiazole core structure, which could be adapted for this compound or its derivatives.

Reaction TypeReagents and ConditionsProduct TypeReference
Schiff Base FormationSubstituted aminobenzothiazole, Aromatic aldehydesImines (Schiff bases) nih.govresearchgate.net
N-Mannich Base FormationN-substituted-2-iminothiazolidin-4-ones, Formaldehyde, Secondary amineN-Mannich bases researchgate.net
Thioether Synthesis6-aminobenzothiazole-2-thiol, Substituted aromatic amine, 2-chloroacetyl chlorideThioether derivatives derpharmachemica.com
Amide Synthesis2-amino-6-chlorobenzothiazole, Acyl chloride, TriethylamineAmide derivatives frontiersin.org
C-N Bond Formation6-substituted-2-aminobenzothiazole, Carbon disulfide, Methyl iodide, then Ethylene diamineImidazoline derivatives derpharmachemica.com

These derivatization strategies underscore the utility of this compound as a versatile intermediate in organic synthesis, enabling the creation of a diverse library of compounds for further investigation.

Advanced Applications in Materials Science and Catalysis

Benzothiazole (B30560) Derivatives in Advanced Functional Materials

Benzothiazole-containing compounds have emerged as significant components in the development of advanced functional materials. Their utility spans across optoelectronic devices, biological imaging, and industrial colorants, owing to their tunable photophysical properties and high stability.

Benzothiazole derivatives are extensively utilized as fluorescent materials in the fabrication of Organic Light-Emitting Diodes (OLEDs). Their rigid structure and extended π-conjugation system contribute to strong luminescence in the solid state. researchgate.net Researchers have synthesized various benzothiazole-based compounds that exhibit emission across the visible spectrum, particularly in the blue and red regions, which are crucial for full-color displays and white light sources. researchgate.netresearchgate.net

For instance, benzothiazole-based blue fluorescent materials have been developed for use in OLEDs. researchgate.net An electroluminescent device incorporating the benzothiazole derivative N-(4-(benzo[d]thiazol-2-yl)phenyl)-N-phenylbenzenamine (BPPA) as the emitter layer demonstrated a maximum brightness of 3760 cd/m² at 14.4 V. researchgate.net This device also achieved a current efficiency of 3.01 cd/A and an external quantum efficiency of 2.37% at a current density of 20 mA/cm². researchgate.net

Furthermore, donor-acceptor-donor (D-A-D) type systems based on benzo[d]thiazole have been synthesized to create efficient fluorophores with tunable emission properties for applications in white LEDs. researchgate.net By dispersing three different benzothiazole derivatives—N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1), N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2), and N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO)—into a polymer matrix, a saturated white-light emission was achieved. rsc.org This system provides a simple and tunable source for white organic light-emitting devices. rsc.org

Table 1: Performance of Selected Benzothiazole-Based OLEDs

Compound Role Max. Brightness (cd/m²) Current Efficiency (cd/A) External Quantum Efficiency (%) Emission Color
BPPA Emitter 3760 3.01 2.37 Blue

Data sourced from multiple studies. researchgate.netrsc.org

The inherent fluorescence of many benzothiazole derivatives makes them excellent candidates for the design of fluorescent markers and optical probes for biological and environmental sensing. These probes can be engineered to detect specific analytes, such as metal ions, pH changes, and biomolecules, with high sensitivity and selectivity. nih.govnih.govscilit.com

For example, novel push-pull benzothiazole (PP-BTA) derivatives have been synthesized as fluorescent probes for the detection of β-amyloid (Aβ) and α-synuclein (α-syn) aggregates, which are hallmarks of Alzheimer's and Parkinson's diseases, respectively. nih.gov These probes exhibit a significant increase in fluorescence intensity upon binding to the protein aggregates. In vitro binding assays showed that these PP-BTA derivatives have a strong affinity for both Aβ(1-42) and α-syn aggregates, with dissociation constants (Kd) in the nanomolar range. nih.gov

Table 2: Affinity of PP-BTA Derivatives for Protein Aggregates

Derivative Target Aggregate Dissociation Constant (Kd) (nM)
PP-BTA Aβ(1-42) 40-148

Data represents the range of affinities for the synthesized derivatives. nih.gov

Furthermore, by coupling benzothiazole with spiropyrans, fluorescent probes for monitoring pH variations have been developed. nih.gov These probes display noticeable changes in their absorption and emission spectra in response to pH changes, making them suitable for imaging pH in living cells and potentially aiding in the early diagnosis of pH-related diseases. nih.gov

The chromophoric properties of benzothiazole derivatives have led to their use in the development of dyes and pigments for various applications, including textiles, plastics, and coatings. The color of these dyes can be tuned by modifying the chemical structure of the benzothiazole core and by introducing different electron-donating and electron-accepting groups. uomphysics.netnih.gov

Coumarin-benzothiazole based azo dyes have been synthesized and their photophysical properties investigated. uomphysics.net These dyes exhibit good thermal stability and interesting optical properties, making them suitable for use in various dye industries. uomphysics.net Additionally, novel half-squaraine dyes containing a benzothiazole moiety have been synthesized for use in dye-sensitized solar cells (DSSCs). rsc.org The benzothiazole unit in these dyes plays a crucial role in the electronic properties and the interaction with the TiO2 surface, which is essential for the performance of the solar cell. rsc.org

Role of Benzothiazole Derivatives as Ligands in Catalysis

In the field of catalysis, benzothiazole derivatives have garnered significant attention as versatile ligands for the synthesis of metal complexes. wisdomlib.org The nitrogen and sulfur atoms in the benzothiazole ring system can effectively coordinate with various transition metals, leading to the formation of stable and catalytically active complexes. nih.govresearchgate.net These complexes have been successfully employed in a range of organic transformations, demonstrating high efficiency and selectivity.

Benzothiazole-metal complexes have shown remarkable catalytic activity in a variety of important organic reactions. For instance, palladium complexes of benzothiazole derivatives have been utilized as catalysts for the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. nih.gov These catalysts facilitate the coupling of aryl halides with boronic acids to produce biaryls, which are important structural motifs in many pharmaceuticals and functional materials.

Furthermore, metal complexes of benzothiazole have been employed as catalysts for the epoxidation of olefins, such as cis-cyclooctene, and for the transamidation of carboxamides with primary amines. nih.gov They have also been investigated for their catalytic activity in ethylene oligomerization. nih.gov The catalytic performance of these complexes is influenced by the nature of the metal center and the substituents on the benzothiazole ligand.

The development of novel catalytic systems based on benzothiazole-metal complexes is an active area of research. Scientists are designing and synthesizing new benzothiazole-based ligands with tailored electronic and steric properties to enhance the catalytic activity and selectivity of the corresponding metal complexes. nih.govacs.org

For example, a catalytic system consisting of a palladium(II) catalyst, a copper(I) co-catalyst, and tetrabutylammonium bromide (Bu4NBr) has been developed for the synthesis of 2-substituted benzothiazoles from thiobenzanilides via a C-H functionalization/C-S bond formation process. acs.org This method allows for the synthesis of a wide range of benzothiazole derivatives in high yields and with good functional group tolerance. acs.org

Additionally, cobalt and rhodium complexes of benzothiazole derivatives have been synthesized and their catalytic performance in hydroformylation reactions has been studied. dissertationtopic.net These complexes have shown potential for the synthesis of aldehydes, ketones, and other carbonyl-containing compounds. The development of such catalytic systems broadens the range of applications for benzothiazole derivatives in synthetic organic chemistry. dissertationtopic.net

Exploration of Photocatalytic Applications

While direct, extensive research into the photocatalytic applications of 6-(2-Bromoethoxy)-benzothiazole is not widely documented in publicly available scientific literature, the inherent properties of the benzothiazole core and its derivatives suggest a promising area for future investigation. Benzothiazole-based compounds have been explored as organic photosensitizers in various photocatalytic reactions. nih.govresearchgate.net The exploration of these applications for this compound can be extrapolated from the known functions of similar chemical structures.

The benzothiazole moiety, a fused heterocyclic system, provides a robust scaffold for designing photocatalysts. The electronic properties of this core can be fine-tuned by introducing different functional groups, which in turn can influence its ability to absorb light and participate in photoinduced electron transfer processes—key steps in photocatalysis. Derivatives of benzothiazole have been successfully employed in visible-light-mediated organic synthesis, highlighting their potential as metal-free, organic photocatalysts. researchgate.net

The presence of the ethoxy group at the 6-position of the benzothiazole ring in this compound is expected to act as an electron-donating group. This could potentially enhance the light-harvesting properties of the molecule, shifting its absorption spectrum towards the visible region. Such a modification is a common strategy in the design of organic dyes and photosensitizers for visible-light-driven photocatalysis.

Furthermore, the bromo substituent on the ethoxy chain introduces a heavy atom, which could facilitate intersystem crossing from the excited singlet state to the triplet state. The longer lifetime of the triplet state is often beneficial for photocatalytic reactions as it increases the probability of interaction with other molecules.

Potential photocatalytic applications for this compound could include:

Degradation of Organic Pollutants: Like other aromatic compounds, benzothiazole and its derivatives can be subject to photocatalytic degradation. Conversely, appropriately functionalized benzothiazoles could act as photosensitizers to promote the degradation of other persistent organic pollutants in water.

Organic Synthesis: Benzothiazole derivatives have been utilized as photocatalysts in a variety of organic transformations, such as cycloadditions and C-H functionalization reactions. researchgate.netacs.org The specific substitution pattern of this compound could offer unique reactivity and selectivity in such synthetic methodologies.

Hydrogen Production: Advanced photocatalytic systems, often involving organic photosensitizers, are being explored for their potential in water splitting to produce hydrogen. The light-absorbing and electron-transfer properties of benzothiazole derivatives could be harnessed for this purpose.

To fully realize the photocatalytic potential of this compound, further research is necessary. This would involve detailed photophysical studies to characterize its excited-state properties, including its absorption and emission spectra, quantum yields, and excited-state lifetimes. Subsequent studies would then focus on evaluating its performance in various photocatalytic systems.

The following table summarizes the potential roles and effects of the constituent parts of this compound in a photocatalytic context, based on general principles of photocatalyst design.

ComponentPotential Role in PhotocatalysisPotential Effect
Benzothiazole Core Chromophore, Electron RelayLight absorption, participation in redox reactions
Ethoxy Group Electron-donating groupEnhanced visible light absorption, tuning of redox potentials
Bromo Substituent Heavy atomPromotion of intersystem crossing to the triplet state

It is important to note that this exploration is based on the known properties of similar compounds, and dedicated experimental work is required to validate these hypotheses and to fully understand the photocatalytic capabilities of this compound.

Q & A

Q. What are the common synthetic routes for 6-(2-bromoethoxy)-benzothiazole, and what reaction conditions are critical for optimizing yield and purity?

Answer: A widely used method involves nucleophilic substitution reactions, where a bromoethyl group is introduced to the benzothiazole core. For example, in patent literature, 6-(2-bromoethoxy) derivatives are synthesized via alkylation of hydroxylated benzothiazoles using 1,2-dibromoethane under basic conditions (e.g., potassium carbonate in acetone at 60°C) . Key parameters include:

  • Temperature control : Elevated temperatures (60–80°C) improve reaction kinetics but require careful monitoring to avoid decomposition.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilicity.
  • Purification : Reverse-phase chromatography (C18 columns with acetonitrile/water gradients) is effective for isolating high-purity products .

Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
Alkylation1,2-dibromoethane, K₂CO₃, acetone, 60°C91%
PurificationC18 column (MeCN/H₂O)>95% purity

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should researchers focus on?

Answer:

  • ¹H NMR : Look for signals corresponding to the bromoethoxy group (e.g., δ 3.6–4.2 ppm for CH₂Br and OCH₂) and aromatic protons (δ 6.8–8.0 ppm for benzothiazole) .
  • IR Spectroscopy : Peaks at ~1595 cm⁻¹ (C=N stretch) and ~3325 cm⁻¹ (NH₂ stretch, if applicable) confirm core structural motifs .
  • LCMS : Monitor molecular ion peaks (e.g., [M+H]⁺) and retention times (e.g., 1.27–1.58 minutes under SMD-TFA05 conditions) for identity confirmation .

Advanced Research Questions

Q. How can researchers address discrepancies in reported reaction yields when synthesizing this compound derivatives under varying conditions?

Answer: Contradictions in yields often stem from:

  • Catalyst loading : For cross-coupling reactions (e.g., Suzuki), Pd catalyst optimization (0.5–2 mol%) minimizes side reactions .
  • Solvent effects : DMF vs. THF can alter reaction rates due to differences in dielectric constant and coordinating ability .
  • By-product analysis : Use TLC or HPLC to identify intermediates (e.g., debrominated products) and adjust stoichiometry or reaction time . Methodological validation via Design of Experiments (DoE) is recommended to isolate critical factors .

Q. What strategies are effective for incorporating this compound into complex organic frameworks via cross-coupling reactions?

Answer:

  • Suzuki-Miyaura Coupling : Use this compound with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ (1–2 mol%), K₂CO₃, and DME/H₂O (3:1) at 80°C .
  • Buchwald-Hartwig Amination : For amine-functionalized derivatives, employ Pd₂(dba)₃/Xantphos with Cs₂CO₃ in toluene at 110°C . Key considerations :
  • Protect reactive groups (e.g., NH₂) before coupling.
  • Optimize microwave-assisted protocols to reduce reaction times .

Q. What in vitro models are appropriate for evaluating the biological activity of this compound derivatives, and how should researchers validate target engagement?

Answer:

  • Antimicrobial Activity : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution assays (MIC determination) .
  • Anticancer Potential : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Target Validation :
  • Fluorescence Polarization : Measure binding affinity to target proteins (e.g., kinases).
  • CRISPR-Cas9 Knockout : Confirm phenotypic changes in target-deficient cell lines .

Data Contradiction Analysis

Q. How can researchers resolve contradictions in spectral data or reactivity profiles of this compound derivatives reported across studies?

Answer:

  • Reproducibility Checks : Repeat experiments using identical reagents and equipment (e.g., same LCMS column, solvent batches) .
  • Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to confirm peak assignments in NMR .
  • Computational Validation : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian 16) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.